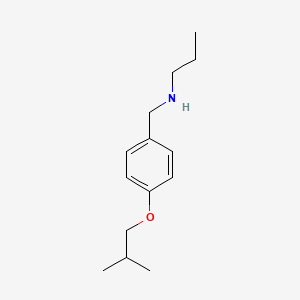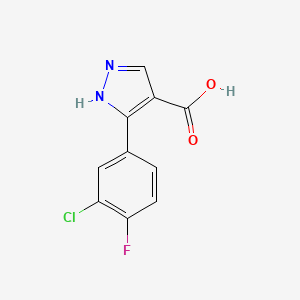
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“3-Chloro-4-fluorophenylacetic acid” is a useful intermediate for organic synthesis . “3-Chloro-4-fluorophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula for “3-Chloro-4-fluorophenylacetic acid” is C8H6ClFO2 and its molecular weight is 188.58 . For “3-Chloro-4-fluorophenylboronic acid”, the molecular formula is C6H5BClFO2 and its molecular weight is 174.37 .
Chemical Reactions Analysis
“3-Chloro-4-fluorophenylboronic acid” can be used as a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reaction, and Suzuki-Miyaura coupling .
Physical And Chemical Properties Analysis
“3-Chloro-4-fluorophenylboronic acid” has a melting point of 242-247 °C and a boiling point of 306.0±52.0 °C. It is soluble in methanol .
Scientific Research Applications
Synthesis and Crystal Structures
Research on pyrazole compounds, including derivatives similar to 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, has led to the development of methods for their synthesis and the determination of their crystal structures. For instance, Loh et al. (2013) detailed the synthesis of four pyrazole compounds and characterized their structures using X-ray single crystal structure determination. The study revealed specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating the compounds' potential for further chemical and biological applications (Loh et al., 2013).
Optical and Nonlinear Optical (NLO) Properties
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized their optical properties, and evaluated their potential as nonlinear optical (NLO) materials. Their findings highlighted compounds with carboxylic acid groups and ester substituents as showing maximum nonlinearity, indicating their suitability for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Activities
The antimicrobial potential of pyrazole derivatives has also been a subject of interest. Mistry et al. (2016) investigated the synthesis and in vitro antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives, revealing that several compounds exhibited excellent to good antibacterial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-3-5(1-2-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMSVCCLRUPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




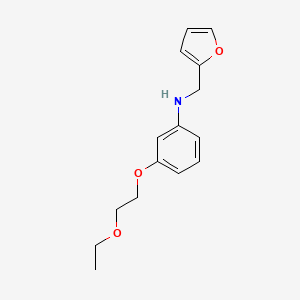
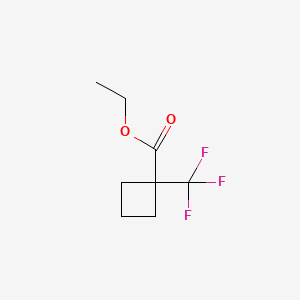

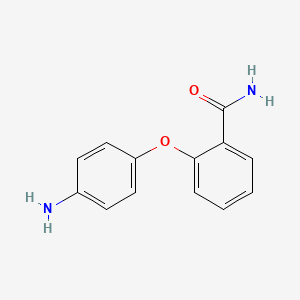
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

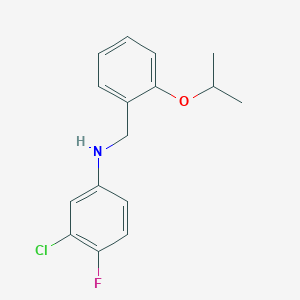
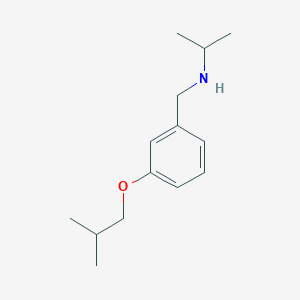
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
